Cas no 25028-32-4 (Ethyl 2-acetylisonicotinate)

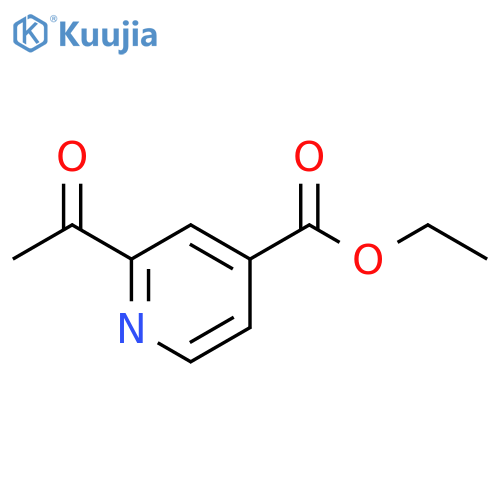

Ethyl 2-acetylisonicotinate structure

商品名:Ethyl 2-acetylisonicotinate

CAS番号:25028-32-4

MF:C10H11NO3

メガワット:193.199242830276

MDL:MFCD11042531

CID:822840

PubChem ID:55265486

Ethyl 2-acetylisonicotinate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-acetylisonicotinate

- 2-acetyl-4-Pyridinecarboxylic acid ethyl ester

- ethyl 2-acetylpyridine-4-carboxylate

- 2-Acétylisonicotinate d'éthyle

- 4-pyridinecarboxylic acid, 2-acetyl-, ethyl ester

- Ethyl-2-acetylisonicotinat

- 2-Acetyl-isonicotinic acid ethyl ester

- PYAC32

- EOS316

- AX8221916

- 2-Acetylpyridine-4-carboxylic acid ethyl ester

- 25028-32-4

- CS-0151773

- Ethyl2-acetylisonicotinate

- AKOS006309146

- E10126

- MFCD11042531

- DTXSID60717142

- J-400942

- DA-16771

- AS-46675

-

- MDL: MFCD11042531

- インチ: 1S/C10H11NO3/c1-3-14-10(13)8-4-5-11-9(6-8)7(2)12/h4-6H,3H2,1-2H3

- InChIKey: LUMZQFHOBXCXOR-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])C([H])([H])[H])C(C1C([H])=C([H])N=C(C(C([H])([H])[H])=O)C=1[H])=O

計算された属性

- せいみつぶんしりょう: 193.07393

- どういたいしつりょう: 193.07389321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 56.3

じっけんとくせい

- 密度みつど: 1.145

- ゆうかいてん: 52-55℃

- ふってん: 310.5°C at 760 mmHg

- フラッシュポイント: 141.6°C

- 屈折率: 1.514

- PSA: 56.26

Ethyl 2-acetylisonicotinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM177328-5g |

ethyl 2-acetylisonicotinate |

25028-32-4 | 95% | 5g |

$432 | 2022-06-11 | |

| Chemenu | CM177328-1g |

ethyl 2-acetylisonicotinate |

25028-32-4 | 95% | 1g |

$109 | 2022-06-11 | |

| Alichem | A029206444-5g |

Ethyl 2-acetylisonicotinate |

25028-32-4 | 95% | 5g |

$469.65 | 2023-09-02 | |

| Aaron | AR002QWZ-250mg |

4-Pyridinecarboxylic acid, 2-acetyl-, ethyl ester |

25028-32-4 | 98% | 250mg |

$9.00 | 2025-02-10 | |

| A2B Chem LLC | AB27095-5g |

Ethyl 2-acetylisonicotinate |

25028-32-4 | 99% | 5g |

$304.00 | 2023-12-31 | |

| 1PlusChem | 1P002QON-1g |

4-Pyridinecarboxylic acid, 2-acetyl-, ethyl ester |

25028-32-4 | 96% | 1g |

$85.00 | 2025-02-19 | |

| Aaron | AR002QWZ-1g |

4-Pyridinecarboxylic acid, 2-acetyl-, ethyl ester |

25028-32-4 | 98% | 1g |

$35.00 | 2025-02-10 | |

| Aaron | AR002QWZ-100mg |

4-Pyridinecarboxylic acid, 2-acetyl-, ethyl ester |

25028-32-4 | 98% | 100mg |

$5.00 | 2025-02-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E93140-5g |

Ethyl 2-acetylisonicotinate |

25028-32-4 | 95% | 5g |

¥1314.0 | 2024-07-19 | |

| 1PlusChem | 1P002QON-5g |

4-Pyridinecarboxylic acid, 2-acetyl-, ethyl ester |

25028-32-4 | 96% | 5g |

$239.00 | 2025-02-19 |

Ethyl 2-acetylisonicotinate 関連文献

-

Boya Su,Shengyun Liao,Haitao Zhu,Shuxian Ge,Yan Liu,Jingyao Wang,Hui Chen,Lidong Wang Anal. Methods 2021 13 5700

-

Ganesh Koyyada,Vinayak Botla,Suresh Thogiti,Guohua Wu,Jingzhe Li,Xiaqin Fang,Fantai Kong,Songyuan Dai,Niveditha Surukonti,Bhanuprakash Kotamarthi,Chandrasekharam Malapaka Dalton Trans. 2014 43 14992

25028-32-4 (Ethyl 2-acetylisonicotinate) 関連製品

- 138715-82-9(2-Acetyl-isonicotinic acid methyl ester)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:25028-32-4)Ethyl 2-acetylisonicotinate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ